molecular formula C8H7N3O3 B2445406 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid CAS No. 75841-19-9

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid

Cat. No.: B2445406
CAS No.: 75841-19-9
M. Wt: 193.162
InChI Key: QFOOTSYBQQIBQK-UHFFFAOYSA-N
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Description

“2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid” is a chemical compound with the molecular formula C8H7N3O3 . It has a molecular weight of 193.16 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H7N3O3/c12-7(13)4-11-8(14)6-2-1-3-10(6)5-9-11/h1-3,5H,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound has a melting point of 265-266°C . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Structural Analysis

  • Triazole derivatives, including structures related to pyrrolo[1,2-d][1,2,4]triazin, have been synthesized and structurally characterized using various analytical methods such as IR, 1H-NMR, 13C-NMR, and MASS analysis. These compounds have diverse biological applications, emphasizing the importance of structural analysis in medicinal chemistry (Mottaghinejad & Alibakhshi, 2018).

Chemical Reactions and Properties

  • Research into the cyclizations of triazinium salts with bifunctional nucleophiles has led to the discovery of new routes to condensed 1,2,4-triazines, demonstrating innovative methods of chemical synthesis (Alexeev et al., 1988).
  • Studies on tandem AN—AN reactions have resulted in the synthesis of 1H-pyrrolo[3,2-e]-1,2,4-triazines and products of their oxidative transformations, highlighting the utility of these reactions in producing complex heterocyclic compounds (Charush et al., 2003).
  • An efficient tandem method has been developed for synthesizing 2-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, showcasing a practical approach for constructing these structures in medicinal chemistry (Chen et al., 2013).

Biological and Pharmaceutical Applications

  • The design and synthesis of 1,2,4-triazine derivatives have shown antimicrobial effects, including antibacterial and antifungal activities, indicating the potential of these compounds in developing new pharmaceuticals (Shokoohian et al., 2020).
  • The anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines has been explored, leading to the formation of pyrrolo[1,2-b][1,2,4]triazine and related compounds, demonstrating the versatility of these reactions in synthesizing bioactive molecules (Ivanov, 2020).

Advanced Research and Methodologies

  • DFT and quantum chemical investigations have been conducted on the molecular properties of substituted pyrrolidinones, providing insights into the electronic and thermodynamic properties of related compounds (Bouklah et al., 2012).
  • Boric acid-catalyzed synthesis of fused 1,2,4-triazine derivatives has introduced a new class of red fluorescent organic compounds, expanding the applications of these compounds in materials science (Darehkordi et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-7(13)4-11-8(14)6-2-1-3-10(6)5-9-11/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOOTSYBQQIBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN(C(=O)C2=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75841-19-9
Record name 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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